

Methyl 3-amino-2-bromobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773

[Get Quote](#)

An In-depth Technical Guide to Methyl 3-amino-2-bromobenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **Methyl 3-amino-2-bromobenzoate**, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

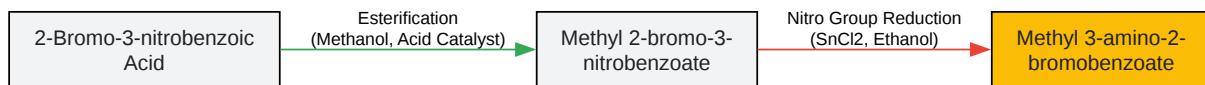
Methyl 3-amino-2-bromobenzoate is an aromatic compound with the chemical formula C8H8BrNO2.^[1] Its molecular structure consists of a benzoate backbone substituted with an amino group at the 3-position and a bromine atom at the 2-position.^[1]

Synonyms:

- 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER^[1]
- Benzoic acid, 3-amino-2-bromo-, methyl ester^[1]
- **Methyl 3-amino-2-bromobenzoate** 95%^[1]

Quantitative Data Summary

The key physicochemical properties of **Methyl 3-amino-2-bromobenzoate** are summarized in the table below.


Property	Value
Molecular Formula	C8H8BrNO2
Molecular Weight	230.06 g/mol [1]
CAS Number	106896-48-4 [1]
Appearance	Clear, bright orange to amber liquid [1]
Boiling Point	314.1 ± 22.0 °C (Predicted) [1]
Density	1.583 g/mL at 25 °C [1]
Refractive Index	n20/D 1.601 [1]
Flash Point	>110 °C [1]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of **Methyl 3-amino-2-bromobenzoate** is the reduction of its corresponding nitro precursor, Methyl 2-bromo-3-nitrobenzoate.[\[1\]](#) This section provides a detailed protocol for a two-step synthesis, starting from 2-bromo-3-nitrobenzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from 2-bromo-3-nitrobenzoic acid to the final product, **Methyl 3-amino-2-bromobenzoate**.

[Click to download full resolution via product page](#)

A two-step synthesis workflow for **Methyl 3-amino-2-bromobenzoate**.

Step 1: Esterification of 2-Bromo-3-nitrobenzoic Acid

Objective: To synthesize the intermediate, Methyl 2-bromo-3-nitrobenzoate, through the esterification of 2-bromo-3-nitrobenzoic acid.

Materials:

- 2-Bromo-3-nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (saturated aqueous solution)
- Dichloromethane or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

- In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

- Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to yield crude Methyl 2-bromo-3-nitrobenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Reduction of Methyl 2-bromo-3-nitrobenzoate

Objective: To synthesize the final product, **Methyl 3-amino-2-bromobenzoate**, by reducing the nitro group of the intermediate.

Materials:

- Methyl 2-bromo-3-nitrobenzoate
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Ethyl acetate
- 2M Potassium hydroxide (KOH) or 3N Sodium hydroxide (NaOH)
- Saturated aqueous sodium chloride (brine)
- Diatomaceous earth (optional)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- To a solution of Methyl 2-bromo-3-nitrobenzoate in ethanol, add an excess of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$).[\[1\]](#)
- Heat the reaction mixture under reflux for approximately 2 hours, monitoring the disappearance of the starting material by TLC.[\[1\]](#)
- After cooling to ambient temperature, remove the solvent under reduced pressure.[\[2\]](#)

- Partition the crude residue between ethyl acetate and a 2M KOH or 3N NaOH solution with vigorous stirring.[1][2] Diatomaceous earth can be added to aid in the filtration of tin salts.[1]
- Filter the mixture and transfer the filtrate to a separatory funnel.
- Separate the organic phase and wash it with saturated aqueous sodium chloride (brine).[1]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **Methyl 3-amino-2-bromobenzoate**.

Analytical Protocols

Proper analysis is crucial to confirm the identity and purity of the synthesized product. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **Methyl 3-amino-2-bromobenzoate** and separate it from potential isomers or impurities.

Instrumentation and Conditions:

- System: Standard HPLC with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.[2]
- Mobile Phase A: Water with 0.1% formic acid.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 254 nm.[2]
- Injection Volume: 10 μ L.[2]

Procedure:

- Sample Preparation: Prepare a standard solution of the sample at a concentration of approximately 10-100 µg/mL in the initial mobile phase composition.[2]
- System Equilibration: Equilibrate the column with the starting mobile phase composition for at least 30 minutes.
- Gradient Elution: Employ a gradient program to ensure the separation of components with varying polarities. A representative gradient could be:
 - 0-10 min: 20-80% Acetonitrile
 - 10-12 min: Hold at 80% Acetonitrile
 - 12-15 min: Return to 20% Acetonitrile for re-equilibration[2]
- Data Analysis: Identify the product peak by its retention time and calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of **Methyl 3-amino-2-bromobenzoate**.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 - 1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d₆), in a clean NMR tube.[3]
- Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
- Spectral Interpretation: The resulting spectra should be consistent with the structure of **Methyl 3-amino-2-bromobenzoate**, showing characteristic shifts for the aromatic protons, the amino group protons, and the methyl ester protons.

Safety, Storage, and Handling

Methyl 3-amino-2-bromobenzoate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is relatively stable under normal conditions but should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2–8 °C to prevent potential oxidation or hydrolysis.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b033773#methyl-3-amino-2-bromobenzoate-molecular-weight-and-formula)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b033773#methyl-3-amino-2-bromobenzoate-molecular-weight-and-formula)
- 3. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b033773#methyl-3-amino-2-bromobenzoate-molecular-weight-and-formula)
- To cite this document: BenchChem. [Methyl 3-amino-2-bromobenzoate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033773#methyl-3-amino-2-bromobenzoate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b033773#methyl-3-amino-2-bromobenzoate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com